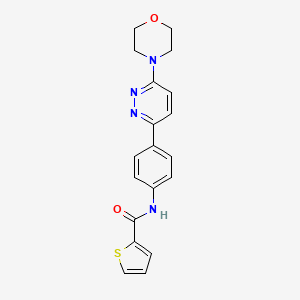

N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a chemical compound that is related to Rivaroxaban Amide . Rivaroxaban is an anticoagulant and the amide impurity is a reference standard supplied with a Certificate of Analysis and analytical data .

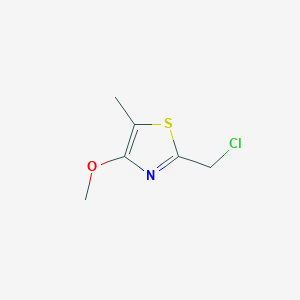

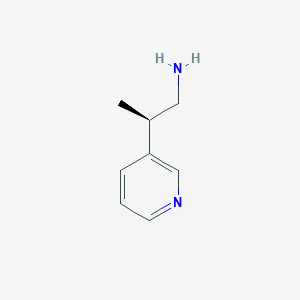

Synthesis Analysis

The synthesis of related compounds involves the use of easily available inexpensive nitro aniline . The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation . The reaction was observed to have complete conversion when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide and its derivatives have been synthesized through various chemical reactions, involving condensation and cyclization processes. These compounds have been characterized using crystallography, indicating their potential for detailed structural analysis. For instance, the crystal structure of related compounds has been determined, demonstrating the feasibility of examining the molecular configuration and interactions within such molecules (Lu et al., 2017); (Ji et al., 2018).

Antitumor and Antimicrobial Activity

Several studies have focused on the antitumor and antimicrobial activities of this compound derivatives. These compounds have shown effective inhibition against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Furthermore, the synthesized compounds exhibit distinct antimicrobial properties, providing a foundation for developing new antimicrobial agents (Desai et al., 2011); (Dyachenko & Vovk, 2012).

Enzyme Inhibition and Antioxidant Potential

Research has also explored the enzyme inhibition and antioxidant potential of thiophene-2-carboxamide derivatives. These compounds have been tested for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's disease treatment. Additionally, some derivatives have shown significant antioxidant activities, suggesting their use as protective agents against oxidative stress-related conditions (Kausar et al., 2021).

Novel Compound Synthesis and Characterization

The synthesis of novel compounds, including N,S-heterocyclic compounds and carbamoyl-containing derivatives, expands the chemical diversity and potential applications of this compound. These studies contribute to the development of new materials with possible applications in pharmaceuticals and materials science (Yarovenko et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Based on the anti-tubercular activity mentioned, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Given its reported anti-tubercular activity, it can be inferred that the compound may inhibit the growth or kill mycobacterium tuberculosis, thereby helping to control the infection .

Eigenschaften

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-19(17-2-1-13-26-17)20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTHRXRCAWHUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

![[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B2897063.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![N,N-dimethyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2897078.png)

![2,4-DIETHYL 5-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2897079.png)

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897082.png)